molecular formula C12H24N2O B7940880 N-(cyclohexylmethyl)-D-valinamide

N-(cyclohexylmethyl)-D-valinamide

Cat. No.: B7940880
M. Wt: 212.33 g/mol
InChI Key: VYYCUVGXZQDLCU-LLVKDONJSA-N
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Description

Chemical Characteristics N-(cyclohexylmethyl)-D-valinamide is a chiral organic compound featuring a D-valinamide moiety linked to a cyclohexylmethyl group. This structure incorporates both a lipophilic cyclohexyl ring and a valine-derived amide functionality, which may influence its biomolecular interactions and physicochemical properties. Researchers are provided with high-purity material to ensure reliable and reproducible experimental results. Research Context and Potential While the specific biological targets and mechanisms of action for this compound require further characterization by the research community, its structural framework is of significant interest. Chiral valinamide derivatives are known to be key components in various pharmacological tools . For instance, certain synthetic cannabinoid receptor agonists (SCRAs) incorporate valinamide or related amino acid motifs to achieve high potency and selectivity for cannabinoid receptors CB1 and CB2 . The presence of the D-valine stereoisomer in this compound is a critical feature, as the stereochemistry of such scaffolds is well-established to profoundly influence receptor binding affinity and functional activity . Furthermore, the cyclohexylmethyl group is a common structural element designed to enhance lipophilicity and potentially improve membrane permeability. Applications and Usage This compound serves as a valuable chemical reference standard and a building block for researchers investigating structure-activity relationships (SAR), particularly in the field of GPCR ligand design. It may also be utilized in analytical method development, such as for chiral separation techniques . All research must be conducted in compliance with applicable laws and institutional guidelines. Important Notice This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-N-(cyclohexylmethyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h9-11H,3-8,13H2,1-2H3,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYCUVGXZQDLCU-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)NCC1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis Research of N Cyclohexylmethyl D Valinamide and Analogues

Development of Enantiospecific Synthetic Routes for D-valinamide-containing Compounds

The critical structural feature of N-(cyclohexylmethyl)-D-valinamide is the D-configuration of the valine residue. ontosight.ai The synthesis of compounds containing a specific enantiomer of an amino acid like D-valine necessitates enantiospecific strategies to prevent the formation of a racemic mixture (an equal mix of D and L enantiomers). These routes typically begin with a starting material that already possesses the correct chirality, such as D-valine itself, which is then elaborated into the final product.

When a synthesis results in a racemic or enantiomerically impure mixture, chiral resolution is employed to separate the enantiomers. wikipedia.org Since enantiomers have identical physical properties, direct separation is challenging. The most common strategy involves converting the enantiomers into a mixture of diastereomers, which have different physical properties (e.g., solubility) and can be separated. libretexts.org

For a racemic amine or a racemic carboxylic acid, this is typically achieved by reacting it with an enantiomerically pure chiral resolving agent to form diastereomeric salts. wikipedia.orglibretexts.org For example, a racemic mixture of valine could be resolved using a chiral base, or a racemic amine could be resolved using a chiral acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.org

The process generally follows these steps:

Salt Formation: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent, creating a mixture of two diastereomeric salts. veranova.com

Separation: The diastereomeric salts are separated, most commonly by fractional crystallization. This relies on the different solubilities of the diastereomers in a particular solvent; one diastereomer crystallizes out of the solution while the other remains dissolved. wikipedia.org

Liberation: The separated diastereomeric salt is then treated to break the salt bond, regenerating the resolving agent and yielding the desired pure enantiomer. libretexts.org

The efficiency of the resolution depends on the choice of resolving agent and the crystallization conditions. veranova.com Enantiomeric purity is often assessed using chiral high-performance liquid chromatography (HPLC), sometimes after derivatization with a chiral agent like Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (D-FDVA) to facilitate separation and detection. sigmaaldrich.com

Table 1: Common Chiral Resolving Agents

Resolving Agent Type Examples Used to Resolve
Chiral Acids (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid Racemic Bases

Exploration of Synthetic Pathways for the Cyclohexylmethyl Moiety Integration

Integrating the cyclohexylmethyl group onto the D-valinamide scaffold is a key synthetic step. The most direct and widely used method is the formation of an amide bond between the carboxylic acid of a protected D-valine and cyclohexylmethylamine. ontosight.ai

This reaction, known as a peptide coupling, typically involves activating the carboxylic acid of D-valine to make it more reactive towards the amine. To prevent unwanted side reactions, the amino group of the D-valine must first be protected with a removable group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. After the coupling reaction, this protecting group is removed to yield the final this compound. ontosight.ai

An alternative, though less direct, pathway could involve reductive amination. In this approach, an amide of D-valine could potentially react with cyclohexanecarboxaldehyde (B41370) in the presence of a reducing agent.

Table 2: Synthetic Pathways for Cyclohexylmethyl Moiety Integration

Synthetic Strategy Reactants Key Reagents/Conditions Description
Amide Coupling N-Protected D-valine, Cyclohexylmethylamine Coupling agents (e.g., DCC, EDC, HATU), Base (e.g., DIPEA), Deprotection step Activation of the carboxylic acid group of protected D-valine followed by reaction with the amine and subsequent removal of the protecting group.

| Reductive Amination | D-valinamide, Cyclohexanecarboxaldehyde | Reducing agent (e.g., NaBH₃CN, H₂/Pd) | Formation of an intermediate imine between the aldehyde and the valinamide (B3267577) nitrogen, which is then reduced to form the final C-N bond. |

Investigation of By-products and Impurities from Synthetic Processes

The synthesis of this compound can generate various impurities that must be identified and controlled. The nature of these impurities depends on the synthetic route, reagents, and reaction conditions.

Common sources of impurities include:

Diastereomeric Impurities: The most significant process-related impurity is often the corresponding L-enantiomer, (S)-2-Amino-N-(cyclohexylmethyl)-3-methylbutanamide. This can arise from incomplete chiral resolution of a starting material or partial racemization of the chiral center during the activation or coupling steps.

Starting Materials: Unreacted starting materials, such as N-protected D-valine or cyclohexylmethylamine, can persist in the final product if the reaction does not go to completion.

Reagent-Derived By-products: Coupling reagents can generate stoichiometric by-products that must be removed. For example, the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent produces dicyclohexylurea (DCU), which is often poorly soluble and must be filtered off. thepharmajournal.com

Solvent-Related Impurities: Some solvents can participate in side reactions, especially under harsh conditions. For instance, dimethylformamide (DMF) can decompose at high temperatures to generate dimethylamine, which can react with activated intermediates. nih.gov

Table 3: Potential By-products and Impurities in the Synthesis of this compound

Impurity Type Potential Source Method of Control
Diastereomeric Impurity (L-enantiomer) Incomplete chiral resolution; Racemization during synthesis. Use of enantiomerically pure starting materials; Optimization of reaction conditions (e.g., temperature, base) to prevent racemization.
Unreacted Starting Materials Incomplete reaction. Optimization of reaction time and stoichiometry; Purification of the final product.
Dicyclohexylurea (DCU) Use of DCC as a coupling agent. Filtration; Use of alternative water-soluble coupling agents like EDC. thepharmajournal.com

Optimization of Reaction Conditions and Yields for Academic Research

For academic research purposes, the optimization of reaction conditions aims to maximize the yield of the desired product while ensuring high purity on a laboratory scale. nih.gov This involves systematically varying key parameters to find the most effective combination.

Key parameters for optimization include:

Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate.

Temperature: Higher temperatures can increase reaction rates but may also lead to the formation of by-products or racemization. nih.gov

Coupling Reagent: Different peptide coupling reagents have varying efficiencies and side-reaction profiles.

Base: In peptide couplings, a non-nucleophilic base is often added to neutralize acids formed during the reaction. The choice and amount of base can be critical.

Reaction Time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or HPLC helps determine the optimal time to stop the reaction, maximizing product formation while minimizing degradation.

Studies on the synthesis of similar dipeptide derivatives have shown that yields can be good, often ranging from 60-90%, by carefully selecting the synthetic method and conditions. researchgate.net

Table 4: Parameters for Reaction Optimization

Parameter Influence on Reaction Example of Optimization
Solvent Affects solubility, reaction rate, and side reactions. Screening solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (ACN).
Temperature Influences reaction kinetics and impurity formation. Running the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C) to balance rate and purity. nih.gov
Coupling Reagent Determines the efficiency of amide bond formation. Comparing yields obtained with different reagents such as HATU, HOBt/EDC, or T3P.

| Base | Neutralizes acidic by-products and can affect racemization. | Testing bases like Diisopropylethylamine (DIPEA) vs. Triethylamine (TEA) or N-Methylmorpholine (NMM). |

Scalability Considerations for Reference Standard Production

Producing this compound as a chemical reference standard requires a scalable and highly reproducible synthetic process that consistently delivers material of very high purity. The considerations for scalability differ from small-scale academic synthesis, with a greater emphasis on cost, safety, and robustness.

Key scalability considerations include:

Cost of Reagents: Reagents that are suitable for small-scale synthesis may be prohibitively expensive for larger-scale production. For example, processes using costly reagents like silver oxide are often avoided in large-scale syntheses.

Purification Method: While column chromatography is common in research labs, it is often impractical and expensive at a larger scale. The ideal scalable process minimizes impurities to a level where the final product can be purified by simple crystallization or trituration. nih.gov

Process Robustness: The synthetic route must be robust, meaning it should tolerate minor variations in reaction conditions without significant drops in yield or purity.

Impurity Control: A thorough understanding and control of impurity formation is critical. The process should be designed to prevent the formation of hard-to-remove impurities. nih.gov This involves strict quality control of starting materials and intermediates.

Developing a scalable process often involves re-evaluating and optimizing the route chosen for laboratory-scale synthesis to ensure it is economically viable and can reliably produce the high-purity material required for a reference standard.

Stereochemical Investigations of N Cyclohexylmethyl D Valinamide and Analogues

Enantiomeric Analysis and Determination of Absolute Configuration

N-(cyclohexylmethyl)-D-valinamide, chemically known as (2R)-2-amino-N-(cyclohexylmethyl)-3-methylbutanamide, possesses a chiral center at the alpha-carbon of the valine residue. ontosight.ai The "D" designation in its name signifies the specific spatial arrangement of the substituents around this chiral carbon, corresponding to an (R) configuration according to the Cahn-Ingold-Prelog priority rules. ontosight.ai The presence of this single stereocenter gives rise to two enantiomers: this compound and its mirror image, N-(cyclohexylmethyl)-L-valinamide, which has the (S) configuration.

The determination of the absolute configuration of such chiral molecules is a fundamental aspect of their characterization. While techniques like X-ray crystallography can provide definitive structural information, they require the formation of suitable single crystals, which is not always feasible. ru.nl Consequently, chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), coupled with quantum mechanical calculations, have become indispensable tools for unambiguously determining the absolute configuration of chiral molecules in solution. ru.nlwikipedia.orgrsc.org These techniques measure the differential absorption of left and right circularly polarized light, which is a direct consequence of the molecule's chirality. wikipedia.orgbruker.com By comparing the experimentally measured VCD or ECD spectrum with spectra calculated for the different possible stereoisomers, the correct absolute configuration can be confidently assigned. wikipedia.orgnih.gov For more complex molecules with multiple chiral centers, such as certain natural products, derivatization with a chiral reagent, like Marfey's reagent, followed by liquid chromatography analysis, can be employed to determine the stereochemistry of individual amino acid residues. mdpi.com

Role of Stereochemistry in Molecular Recognition and Binding

The specific three-dimensional shape of a molecule, dictated by its stereochemistry, is crucial for its interactions with other molecules. This principle of molecular recognition is fundamental in various chemical and biological processes. The distinct spatial arrangement of functional groups in enantiomers leads to different non-covalent interactions—such as hydrogen bonding, van der Waals forces, and hydrophobic interactions—with other chiral molecules, including proteins, enzymes, and chiral stationary phases in chromatography.

For instance, the binding of a chiral molecule to the active site of an enzyme is often highly stereoselective. The active site itself is a chiral environment, and only one enantiomer may fit correctly to induce a biological response. This "lock and key" or "induced fit" model highlights the importance of matching stereochemistry for effective molecular recognition. While this article does not delve into pharmacological effects, the general principle remains that the (R) and (S) enantiomers of a chiral compound will exhibit different binding affinities and selectivities when interacting with a chiral environment. This difference in interaction forms the basis for chiral separation techniques. mdpi.com

Advanced Chiral Analytical Techniques for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of a chiral compound is critical in many scientific and industrial applications. Several advanced analytical techniques have been developed for the precise separation and quantification of enantiomers.

Chiral chromatography is a cornerstone for the separation of enantiomers. jiangnan.edu.cnmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and versatile method for chiral analysis. mdpi.com By employing a column packed with a CSP, enantiomers can be effectively separated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly common and effective for a broad range of chiral compounds. mdpi.com A photodiode array (PDA) detector can be used to monitor the elution of the separated enantiomers and quantify their relative amounts. The choice of mobile phase is also critical for achieving optimal separation. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, chiral GC-MS is a powerful analytical tool. Similar to HPLC, a chiral stationary phase is used in the GC column to separate the enantiomers. The separated enantiomers are then detected and identified by a mass spectrometer, which provides both quantitative information and structural confirmation.

The table below summarizes the application of chiral chromatography for the analysis of chiral compounds.

Chromatographic TechniqueStationary Phase TypeCommon Applications
HPLC Polysaccharide-based (e.g., cellulose, amylose derivatives)Enantioseparation of a wide range of pharmaceuticals and organic compounds. mdpi.commdpi.com
GC Cyclodextrin derivatives, chiral polymersAnalysis of volatile and thermally stable chiral molecules. mdpi.com

VCD and ECD are powerful spectroscopic techniques that provide detailed three-dimensional structural information about chiral molecules in solution. wikipedia.orgnih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions in a molecule. wikipedia.orgbruker.com Since VCD is sensitive to the mutual orientation of different functional groups, it provides a unique fingerprint of a molecule's absolute configuration and conformation. wikipedia.org By comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations (often using Density Functional Theory, DFT), the absolute configuration can be unambiguously determined. ru.nlrsc.org VCD is particularly advantageous for molecules that lack a strong UV-Vis chromophore, which is a requirement for ECD. ru.nl

The table below outlines the principles and applications of VCD and ECD in stereochemical analysis.

Spectroscopic TechniquePrinciplePrimary Application
VCD Differential absorption of circularly polarized infrared light during vibrational transitions. wikipedia.orgbruker.comDetermination of absolute configuration and conformation of chiral molecules in solution. rsc.orgnih.gov
ECD Differential absorption of circularly polarized UV-Vis light during electronic transitions. mdpi.comDetermination of absolute configuration and study of conformational changes in chiral molecules with chromophores. nih.govencyclopedia.pub

Structure Activity Relationship Sar Studies Pertaining to N Cyclohexylmethyl D Valinamide Scaffolds

Ligand-Receptor Interaction Profiling

The interaction of a ligand, such as N-(cyclohexylmethyl)-D-valinamide, with its receptor is a nuanced process dictated by the three-dimensional arrangement of atoms and the distribution of electronic charges on both molecules. The this compound scaffold has been a subject of interest in the context of synthetic cannabinoid receptor agonists. rsc.org

Studies on a library of amino acid-derived indole-, indazole-, and 7-azaindole-3-carboxamides, which are structurally related to this compound, have revealed high-affinity binding to cannabinoid receptors CB1 and CB2. rsc.org For instance, many of these compounds displayed CB1 binding affinities (Ki) in the range of 0.299–538 nM and CB2 affinities from 0.912–2190 nM. rsc.org The nature of the amino acid component, the core heterocyclic system, and various substituents all play a role in modulating the binding affinity and functional activity at these receptors. rsc.org

The interaction profile is not limited to direct binding but also encompasses the functional consequences of that binding, such as agonist or antagonist activity. Many of the studied analogs of this compound act as high-efficacy agonists at both CB1 and CB2 receptors. rsc.org The profiling of these interactions is crucial for understanding the molecular basis of their biological effects.

Key molecular interactions that contribute to the binding of ligands to their receptors include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in the case of some opioid receptor ligands, the removal of specific chemical groups, like methyl groups, can lead to a loss of hydrogen bond contact with key amino acid residues in the receptor, such as tryptophan, resulting in reduced binding affinity. unica.itresearchgate.net Similarly, the presence of a basic nitrogen atom that can accept a proton is often preferred for modulating activity at certain receptors. unc.edu

The following table summarizes the binding affinities of selected compounds from a study on amino acid-derived synthetic cannabinoid receptor agonists, illustrating the impact of structural modifications on receptor interaction.

CompoundCore StructureAmino Acid MoietyCB1 Ki (nM)CB2 Ki (nM)
ADB-BUTINACAIndazoletert-Leucinamide0.2990.912
APP-BUTINACAIndazolePhenylalaninamide5382190
ADB-P7AICA7-Azaindole (B17877)tert-Leucinamide>1000>10000
Data sourced from a study on a systematic library of amino acid-derived indole-, indazole-, and 7-azaindole-3-carboxamides. rsc.org

Conformational Analysis and its Relationship to Molecular Activity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For a flexible molecule like this compound, which contains several rotatable bonds, it can adopt numerous conformations in solution. However, it is believed that only one or a limited set of these conformations, often referred to as the "bioactive conformation," is responsible for binding to the receptor and eliciting a biological response.

Conformational analysis seeks to identify these low-energy, stable conformations and understand how they relate to the molecule's activity. Computational modeling techniques are frequently employed to simulate the possible conformations of a molecule and to predict which of these are energetically favorable. unica.it These studies can provide insights into the spatial arrangement of key functional groups required for optimal receptor interaction.

Influence of the Cyclohexylmethyl Substitution on Molecular Activity

The cyclohexylmethyl group attached to the nitrogen atom of the valinamide (B3267577) moiety is a significant structural feature of this compound. SAR studies have demonstrated that the nature of the substituent at this position can have a profound impact on the molecule's interaction with its biological targets.

In the broader context of cannabinoid receptor ligands, the size and nature of alkyl or cycloalkyl groups can influence both binding affinity and selectivity for CB1 versus CB2 receptors. nih.gov For example, in some series of biphenyl (B1667301) carboxamides, a large cycloalkyl ring, such as a cycloheptyl group, on the carboxamide function has been shown to improve affinity and selectivity for the CB2 receptor. nih.gov This suggests that the binding pocket of the CB2 receptor can accommodate and favorably interact with bulky, hydrophobic groups.

Contributions of the Valinamide Group to Ligand Functionality

The D-valinamide portion of this compound is another critical component that dictates its biological activity. The valine residue, an amino acid, provides a chiral center and specific steric and electronic properties that are recognized by the receptor.

SAR studies on synthetic cannabinoid receptor agonists have shown that the type of amino acid in this position is a key determinant of potency and efficacy. rsc.org For a given core heterocyclic structure, the order of affinity and potency is often found to be tert-leucinamides > valinamides > phenylalaninamides. rsc.org This highlights the importance of the size and branching of the amino acid side chain in optimizing interactions with the receptor. The isopropyl group of the valine residue appears to provide a favorable steric and hydrophobic contribution to binding.

Furthermore, the amide linkage itself is a crucial functional group, capable of participating in hydrogen bonding with amino acid residues in the receptor binding site. These hydrogen bonds are often essential for anchoring the ligand in the correct orientation for high-affinity binding and subsequent receptor activation. The carboxamide functionality has been identified as a required element for activity in some classes of CB1 receptor modulators. unc.edu

Comparative SAR Studies of Related Indole (B1671886) and Indazole Core Structures

The this compound scaffold can be considered part of a larger family of synthetic ligands that feature different heterocyclic core structures. Comparative SAR studies of related compounds with indole and indazole cores have provided valuable insights into the role of this part of the molecule.

Research has consistently shown that for a given amino acid side-chain, indazole-based compounds tend to exhibit higher affinities and potencies at cannabinoid receptors compared to their indole counterparts, which in turn are generally more potent than 7-azaindole derivatives. rsc.org This suggests that the electronic properties and the precise geometry of the heterocyclic core are critical for optimal interaction with the receptor.

SAR studies on indole derivatives have revealed that N-indole carboxamides with valinate and tert-leucinate methyl esters act as potent agonists at both CB1 and CB2 receptors. nih.gov The position of alkyl substitution on the indazole ring also significantly affects activity. For example, 1-alkyl indazole isomers generally show high CB1 agonist activity, while the corresponding 2-alkyl isomers display much lower potency at both cannabinoid receptors. nih.gov

These comparative studies underscore the modular nature of these synthetic ligands, where the combination of the core heterocyclic system, the amino acid moiety, and other substituents can be fine-tuned to achieve desired biological activity profiles.

Computational Chemistry Approaches for SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of complex molecules like this compound. These methods allow researchers to build and simulate three-dimensional models of molecules and their interactions with biological targets, providing insights that can be difficult to obtain through experimental methods alone. oncodesign-services.com

Molecular modeling techniques, such as docking and molecular dynamics simulations, are used to predict the binding mode of a ligand within a receptor's active site. unica.itresearchgate.net Docking studies can help to identify the most likely binding orientation and to score the potential binding affinity. Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to observe how the system behaves over time and to identify key interactions that stabilize the bound state. unica.itresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational approach. These models use statistical methods to correlate the chemical structures of a series of compounds with their measured biological activities. oncodesign-services.com By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery and optimization process. oncodesign-services.com

These computational approaches, when used in conjunction with experimental SAR studies, provide a comprehensive understanding of how the structural features of this compound and its analogs translate into their observed biological activities.

Metabolism and Biotransformation Research of N Cyclohexylmethyl D Valinamide Analogues

In Vitro Metabolic Pathway Elucidation Using Cellular and Subcellular Models

In vitro models are fundamental tools for predicting the metabolic fate of drug candidates in humans. For N-(cyclohexylmethyl)-D-valinamide analogues, researchers primarily utilize pooled human liver microsomes (pHLM) and cryopreserved human hepatocytes (pHHeps) to simulate the metabolic processes that occur in the liver.

Application of Pooled Human Liver Microsomes (pHLM)

Pooled human liver microsomes contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I metabolic reactions. Studies involving pHLM allow for the identification of potential metabolic hotspots on the this compound scaffold. By incubating the parent compound with pHLM in the presence of necessary cofactors like NADPH, researchers can generate and subsequently identify various metabolites. This approach is instrumental in understanding the initial oxidative transformations that these compounds undergo.

Identification and Characterization of Major Phase I Metabolites

Phase I metabolism of this compound and its analogues predominantly involves oxidative reactions that introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation and excretion. Key Phase I transformations identified through in vitro studies include hydroxylation, N-dealkylation, amide hydrolysis, dehydrogenation, and dihydrodiol formation.

Hydroxylation Patterns, particularly on the Cyclohexylmethyl Tail

Hydroxylation is a common metabolic pathway for compounds containing alicyclic rings like the cyclohexyl moiety. For this compound analogues, hydroxylation frequently occurs on the cyclohexylmethyl tail. The exact position of hydroxylation can vary, leading to the formation of multiple isomeric metabolites. The specific stereochemistry of the parent compound can influence the regioselectivity of this hydroxylation. These hydroxylated metabolites are often major products observed in in vitro systems and are crucial for understanding the subsequent steps in the metabolic cascade.

Dehydrogenation and Dihydrodiol Formation

Further metabolic transformations can include the dehydrogenation of the cyclohexyl ring to form a cyclohexenyl metabolite. This unsaturated intermediate can then be a substrate for epoxide hydrolase, leading to the formation of a dihydrodiol metabolite. These pathways represent a more complex series of biotransformations and contribute to the diversity of metabolites that can be formed from a single parent compound.

Metabolic Pathway Description Key Metabolites
Hydroxylation Addition of a hydroxyl (-OH) group, primarily on the cyclohexyl ring.Hydroxy-N-(cyclohexylmethyl)-D-valinamide isomers
N-Dealkylation Cleavage of the N-C bond between the amide nitrogen and the cyclohexylmethyl group.D-valinamide, Cyclohexylmethanal
Amide Hydrolysis Cleavage of the amide bond.D-valine, Cyclohexylmethylamine
Dehydrogenation Removal of hydrogen atoms from the cyclohexyl ring to form a double bond.N-(cyclohexenylmethyl)-D-valinamide
Dihydrodiol Formation Addition of two hydroxyl groups to the cyclohexenyl ring, often via an epoxide intermediate.Dihydrodiol derivatives of this compound

Identification and Characterization of Phase II Conjugates

Phase II metabolism involves the conjugation of a drug or its phase I metabolites with endogenous molecules, a process that typically increases water solubility and facilitates excretion. For a compound like this compound, these reactions are anticipated to follow initial phase I modifications.

Glucuronidation is a major phase II metabolic pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. hyphadiscovery.com This process significantly enhances the hydrophilicity of the molecule, preparing it for elimination. For this compound, several potential sites for glucuronidation exist, primarily on metabolites formed during phase I reactions.

One potential pathway is the N-glucuronidation of the amide nitrogen. While O-glucuronidation of hydroxylated metabolites is more common, direct conjugation to nitrogen atoms can occur. Studies have shown that the N-glucuronidation of amides is a recognized, albeit less frequent, metabolic route. For instance, the amide N-glucuronidation of MaxiPost is catalyzed specifically by UGT2B7 in humans. nih.govresearchgate.net Similarly, various primary, secondary, and tertiary amine-containing compounds can undergo N-glucuronidation. semanticscholar.org Human UGT1A4 and UGT2B10 are known to be particularly active in the N-glucuronidation of nitrogen-containing heterocyclic compounds and tertiary amines. hyphadiscovery.comhelsinki.fi

However, the most probable route for glucuronidation of this compound would involve prior hydroxylation of the cyclohexyl ring (a phase I reaction). The resulting hydroxyl group would be a prime substrate for O-glucuronidation, a common and efficient detoxification pathway. nih.gov

Enzymatic Mechanisms Mediating Biotransformation

The biotransformation of this compound is expected to be mediated by several key enzyme families responsible for drug metabolism.

Carboxylesterases are a family of serine hydrolases that catalyze the hydrolysis of ester and amide bonds. biomolther.org Human carboxylesterase 1 (CES1), predominantly found in the liver, and carboxylesterase 2 (CES2), located mainly in the small intestine and kidney, are the major enzymes in this class. nih.govwikipedia.org Given that this compound possesses an amide bond, it is a potential substrate for these enzymes.

The hydrolysis of the amide bond in this compound by a carboxylesterase would cleave the molecule into two primary metabolites: D-valine and cyclohexylmethanamine. This reaction represents a likely deactivation and detoxification pathway. The substrate specificity of carboxylesterases is influenced by the nature of the groups flanking the ester or amide bond. nih.gov CES1 generally hydrolyzes substrates with a small alcohol/amine group and a large acyl group, while CES2 prefers substrates with a large alcohol/amine group and a small acyl group. nih.gov The specific kinetics of this compound hydrolysis would depend on how its structure fits into the active site of these enzymes.

The cytochrome P450 (CYP) superfamily of enzymes is a critical component of phase I metabolism, responsible for catalyzing a wide array of oxidative reactions. youtube.com For this compound, two principal sites of CYP-mediated oxidation are predicted: the cyclohexyl ring and the N-cyclohexylmethyl group.

Hydroxylation of the Cyclohexyl Ring: Aliphatic hydroxylation is a common metabolic pathway catalyzed by CYPs. The cyclohexyl group of the molecule is susceptible to oxidation to form various mono- or di-hydroxylated metabolites. This transformation introduces a polar hydroxyl group, increasing the water solubility of the compound and providing a site for subsequent phase II conjugation (e.g., glucuronidation).

N-dealkylation: The N-cyclohexylmethyl group can undergo oxidative N-dealkylation. This process is initiated by CYP-mediated hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously cleaves. rsc.org This would result in the formation of D-valinamide and cyclohexanecarbaldehyde. Studies on analogous structures, such as N-(1-phenylcyclohexyl) derivatives, have implicated CYP2B6, CYP2C19, CYP2D6, and CYP3A4 in their metabolism. nih.govnih.gov N-dealkylation is a common metabolic route for many drugs containing alkylated amine functionalities. ku.eduresearchgate.netresearchgate.net

Structure-Metabolism Relationship (SMR) Analysis

The relationship between the chemical structure of a compound and its metabolic fate is a cornerstone of medicinal chemistry. For this compound analogues, modifications at key positions would be expected to alter the rate and pathways of metabolism.

Influence on Carboxylesterase Activity: The susceptibility of the amide bond to hydrolysis by CES1 or CES2 could be altered by changing the steric bulk of the groups on either side. For example, increasing the size of the substituent on the nitrogen might hinder access to the catalytic site of the enzyme, thereby slowing down hydrolysis. biomolther.org

Influence on CYP-mediated Metabolism: The rate of cyclohexyl ring hydroxylation can be influenced by the presence of other functional groups. Introducing electron-withdrawing groups nearby might decrease the rate of oxidation. Conversely, modifying the valine part of the molecule could alter the orientation of the compound within the CYP active site, potentially exposing different positions on the cyclohexyl ring to oxidation. Strategies to block metabolism often involve introducing atoms like fluorine at metabolically active sites. rsc.org The stereochemistry of the molecule can also have a profound impact on CYP-mediated oxidation. rsc.org

Computational Prediction of Metabolic Pathways

In modern drug discovery, computational tools are increasingly used to predict the metabolic fate of new chemical entities before they are synthesized or tested in extensive biological assays. These in silico models use various approaches to forecast metabolic pathways. nih.gov

For a molecule like this compound, several computational methods could be applied:

Expert Systems: These are knowledge-based systems that use a set of predefined biotransformation rules derived from known metabolic reactions. They can predict the likely metabolites by identifying susceptible functional groups within the molecule.

Quantitative Structure-Metabolism Relationship (QSMR) Models: These models use statistical methods to correlate molecular descriptors (e.g., electronic, steric, and lipophilic properties) with metabolic rates. nih.govresearchgate.net For instance, QSMR models have been developed to predict the rate of N-dealkylation by specific CYP isoforms like CYP3A4 and CYP2D6. nih.gov

Machine Learning and Deep Learning Models: More recently, machine learning and deep learning algorithms have been trained on large datasets of known metabolic transformations. nih.gov These models can predict the sites of metabolism on a molecule with high accuracy. For N-dealkylation, such models can identify the specific bond most likely to be cleaved by human liver microsomes or individual CYP isozymes. nih.gov

Structure-Based Models: When the 3D structure of a metabolic enzyme is known, molecular docking simulations can be used to predict how a substrate binds to the active site. nih.gov This can provide insights into the feasibility of a particular metabolic reaction and help to explain the selectivity of different enzymes for a given substrate.

These computational approaches provide a valuable, high-throughput means of generating hypotheses about the metabolism of novel compounds like this compound, guiding further experimental investigation. biomolther.org

Advanced Analytical Characterization in Research of N Cyclohexylmethyl D Valinamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for providing detailed information about the molecular structure of N-(cyclohexylmethyl)-D-valinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within the this compound molecule. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals provide a wealth of information. The protons on the cyclohexyl ring typically appear as a complex multiplet in the upfield region of the spectrum. The protons of the methyl groups of the valine residue will also produce distinct signals. The proton attached to the alpha-carbon of the valine moiety and the protons on the methylene (B1212753) bridge connecting the cyclohexyl group to the amide nitrogen will have characteristic chemical shifts.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., alkyl, amide carbonyl).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm)
Cyclohexyl Protons0.8 - 1.8
Valine CH₃ Protons~0.9
Valine β-CH Proton~2.0
N-CH₂ Protons~3.1
Valine α-CH Proton~3.5
Amide NH Proton~7.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Valine CH₃ Carbons~18-20
Cyclohexyl CH₂ Carbons~25-32
Valine β-CH Carbon~30
Cyclohexyl CH Carbon~35
N-CH₂ Carbon~45
Valine α-CH Carbon~60
Amide C=O Carbon~175

Infrared (IR) Absorption Spectroscopy

Infrared (IR) absorption spectroscopy is used to identify the functional groups present in this compound. The molecule will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected IR absorption bands include:

N-H stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond.

C-H stretch: Multiple sharp bands in the 2850-3000 cm⁻¹ region, arising from the C-H bonds of the cyclohexyl and valine alkyl groups.

C=O stretch (Amide I): A strong, sharp absorption band typically found between 1630 and 1680 cm⁻¹, corresponding to the carbonyl group of the amide.

N-H bend (Amide II): A band of variable intensity in the 1510-1570 cm⁻¹ region, resulting from the bending vibration of the N-H bond.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
AmideN-H Stretch3300 - 3500
AlkylC-H Stretch2850 - 3000
AmideC=O Stretch (Amide I)1630 - 1680
AmideN-H Bend (Amide II)1510 - 1570

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the amide functional group. The compound is expected to exhibit a weak absorption maximum (λmax) in the UV region, typically around 200-220 nm. This absorption is attributed to the n → π* electronic transition of the non-bonding electrons on the oxygen atom of the carbonyl group to the π* anti-bonding orbital. Due to the lack of extensive conjugation in the molecule, significant absorption in the visible region is not anticipated.

Table 4: Expected UV-Vis Absorption Data for this compound

Chromophore Electronic Transition Expected λmax (nm)
Amide (C=O)n → π*~200-220

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for providing structural information through fragmentation analysis.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-QTOF-MS)

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-QTOF-MS) is a highly sensitive and accurate technique for the analysis of this compound, particularly in complex matrices. The UHPLC system provides excellent separation of the compound from other components, while the QTOF-MS allows for high-resolution mass determination of the molecular ion and its fragment ions. researchgate.net This accuracy is critical for confirming the elemental composition of the molecule. The fragmentation pattern observed in the MS/MS spectrum can be used to confirm the connectivity of the different parts of the molecule, such as the cyclohexylmethyl and D-valinamide moieties. researchgate.net

Table 5: Illustrative UHPLC-QTOF-MS Data for this compound

Parameter Value
Retention Time (min)Dependent on specific column and mobile phase conditions
[M+H]⁺ (m/z)Calculated: 213.1961, Observed: (within a few ppm)
Key Fragment Ions (m/z)Dependent on collision energy, but may include ions corresponding to the loss of the cyclohexylmethyl group or parts of the valine residue.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for the analysis of this compound, provided the compound is sufficiently volatile or can be derivatized to increase its volatility. botanyjournals.com The gas chromatograph separates the compound from other volatile components in a sample before it enters the mass spectrometer. The mass spectrometer then generates a mass spectrum, which serves as a molecular fingerprint. The fragmentation pattern is highly reproducible and can be compared to spectral libraries for identification. Common fragmentation pathways for amides in GC-MS include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. miamioh.edu

Table 6: Potential GC-MS Fragmentation Data for this compound

Fragment Ion (m/z) Proposed Structure/Loss
212Molecular Ion (M⁺)
114[C₆H₁₂NO]⁺ - Cleavage of the bond between the methylene bridge and the cyclohexyl ring
98[C₇H₁₄]⁺ - Cyclohexylmethyl cation
72[C₄H₁₀N]⁺ - Fragment from the valine moiety

Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS)

Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of high-resolution tandem mass spectrometry. This method is indispensable for the confirmation of the molecular formula and the elucidation of the chemical structure of this compound.

In a typical LC-HRMS/MS analysis, the sample containing this compound would first be introduced into a liquid chromatography system. The LC system separates the compound from any impurities, byproducts, or other components of the sample matrix based on its physicochemical properties, such as polarity and size. The choice of the stationary phase (the column) and the mobile phase (the solvent) is critical for achieving good separation.

Following chromatographic separation, the purified compound enters the high-resolution mass spectrometer. Here, it is ionized, most commonly using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and typically produces the protonated molecule [M+H]⁺. The high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer, then measures the mass-to-charge ratio (m/z) of the intact molecule with very high accuracy (typically to within a few parts per million). This precise mass measurement allows for the unambiguous determination of the elemental composition and thus the molecular formula of this compound.

Tandem mass spectrometry (MS/MS) provides further structural information. In this stage, the [M+H]⁺ ion of this compound is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule apart into smaller, characteristic fragment ions. By analyzing the m/z values of these fragment ions, researchers can deduce the connectivity of the atoms within the molecule, confirming the presence of the cyclohexylmethyl and D-valinamide moieties.

While specific experimental fragmentation data for this compound is not available, a hypothetical fragmentation pattern can be predicted based on its structure.

Hypothetical LC-HRMS/MS Data for this compound

Parameter Expected Value
Molecular Formula C₁₂H₂₄N₂O
Exact Mass 212.1889 g/mol
[M+H]⁺ Ion (m/z) 213.1961

| Predicted Key Fragment Ions (m/z) | Fragments corresponding to the loss of the cyclohexylmethyl group, cleavage of the amide bond, and other characteristic fragmentations. |

Crystallographic Analysis

Crystallographic analysis, particularly X-ray diffraction, is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state material.

X-ray Diffraction (XRD) for Solid-State Structure Determination

To perform X-ray diffraction analysis, a single crystal of this compound of suitable size and quality is required. This is often the most challenging step, as it involves carefully controlled crystallization experiments. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays.

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a specific pattern. This diffraction pattern is recorded by a detector. By rotating the crystal and collecting diffraction data from multiple orientations, a complete dataset is obtained.

The analysis of the diffraction pattern, using complex mathematical algorithms (Fourier transforms), allows for the generation of an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision. The resulting crystal structure provides a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Conformation: The specific three-dimensional shape of the molecule in the solid state.

Stereochemistry: Unambiguous confirmation of the D-configuration of the valine moiety.

Intermolecular interactions: How the molecules of this compound pack together in the crystal lattice, including any hydrogen bonding or van der Waals interactions.

Currently, there are no publicly available crystallographic data or detailed reports on the X-ray diffraction analysis of this compound.

Development of Robust Analytical Protocols for Research Applications

The development of robust and validated analytical protocols is crucial for ensuring the reliability and reproducibility of research involving this compound. Such protocols are essential for various applications, including reaction monitoring, purity assessment, and stability studies.

A robust analytical protocol for this compound would typically be developed using a combination of techniques, with LC-based methods being central. The development process would involve several key stages:

Method Scoping and Selection: Based on the physicochemical properties of this compound (e.g., its polarity, solubility, and UV absorbance), suitable analytical techniques are chosen. For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is often a practical choice. For more detailed characterization, LC-MS methods are preferred.

Method Development and Optimization: This stage involves the systematic optimization of various parameters to achieve the desired analytical performance. For an HPLC method, this would include:

Column Selection: Testing different stationary phases (e.g., C18, C8) to find the one that provides the best peak shape and resolution.

Mobile Phase Optimization: Adjusting the composition and gradient of the mobile phase (e.g., mixtures of water, acetonitrile, or methanol (B129727) with additives like formic acid or trifluoroacetic acid) to achieve optimal separation in a reasonable timeframe.

Detector Wavelength Selection: Determining the UV wavelength at which this compound exhibits maximum absorbance to ensure high sensitivity.

Method Validation: Once the method is optimized, it must be validated to demonstrate its suitability for the intended purpose. According to guidelines from the International Council for Harmonisation (ICH), a typical validation would assess the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By following these steps, a robust analytical protocol can be established for this compound, ensuring the quality and integrity of the data generated in research studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.